3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Lipophilicity Ligand efficiency ADME prediction

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1560460-14-1) is a heterocyclic building block featuring a 4,5-dihydroisoxazole core substituted with a 3-methylcyclohexyl group and a carboxylic acid handle. The dihydroisoxazole ring distinguishes it from aromatic isoxazole analogs, providing a unique combination of hydrogen-bonding capacity and conformational flexibility.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1560460-14-1
Cat. No. B1425828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1560460-14-1
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C2=NOC(C2)C(=O)O
InChIInChI=1S/C11H17NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h7-8,10H,2-6H2,1H3,(H,13,14)
InChIKeyXDPDMFBCHJTXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1560460-14-1): Procurement-Grade Physicochemical and Structural Baseline


3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1560460-14-1) is a heterocyclic building block featuring a 4,5-dihydroisoxazole core substituted with a 3-methylcyclohexyl group and a carboxylic acid handle. The dihydroisoxazole ring distinguishes it from aromatic isoxazole analogs, providing a unique combination of hydrogen-bonding capacity and conformational flexibility. Predicted physicochemical parameters—including a computed LogP of 2.04, topological polar surface area (TPSA) of 58.89 Ų, and a predicted pKa of 2.85±0.40 —define a property window that directly impacts its utility in fragment-based screening, parallel library synthesis, and medicinal chemistry optimization campaigns relative to its closest in-class analogs.

Why 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Cannot Be Interchanged with Generic Isoxazole or Cyclohexyl Analogs


Generic substitution with off-the-shelf isoxazole-5-carboxylic acids or unsubstituted cyclohexyl variants fails because the 3-methylcyclohexyl substituent and the dihydroisoxazole ring jointly control lipophilicity, hydrogen-bond topology, and steric demand in ways that directly alter biological target engagement, passive permeability, and metabolic stability. The computed LogP of 2.04 for the target compound versus 2.45 for the 4-methylcyclohexyl regioisomer represents a ≈0.4 log unit shift—sufficient to change ligand efficiency indices and off-target promiscuity profiles. Furthermore, the dihydro ring introduces a chiral center at C5 and alters the spatial orientation of the carboxylic acid relative to the cyclohexyl group compared to the planar aromatic isoxazole series . These differences cannot be recapitulated by mixing generic analogs, making direct procurement of the specified CAS essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence: 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid vs. Closest Analogs


LogP Differentiation: 3-Methylcyclohexyl Dihydroisoxazole vs. 4-Methylcyclohexyl Aromatic Isoxazole Regioisomer

The target compound exhibits a computed LogP of 2.04 , which is 0.41 log units lower than the 4-methylcyclohexyl aromatic isoxazole regioisomer (LogP 2.45 ). This difference arises from the combined effect of the saturated dihydroisoxazole ring (which increases polarity relative to the aromatic isoxazole) and the meta-methyl substitution on the cyclohexyl ring.

Lipophilicity Ligand efficiency ADME prediction

Topological Polar Surface Area (TPSA) Comparison: Dihydroisoxazole vs. Aromatic Isoxazole Core

The target compound has a TPSA of 58.89 Ų , which is 4.4 Ų lower than the aromatic 3-cyclohexylisoxazole-5-carboxylic acid (TPSA 63.3 Ų ). The reduction in TPSA is attributable to the saturated dihydroisoxazole ring, which presents a less polarized N–O heterocycle compared to the fully conjugated aromatic isoxazole.

Polarity Permeability Blood-brain barrier penetration

Predicted Acid Dissociation Constant (pKa) of the Carboxylic Acid Moiety

The predicted pKa for the carboxylic acid group is 2.85±0.40 . This value is consistent with a moderately acidic carboxylic acid influenced by the electron-withdrawing dihydroisoxazole ring. While direct comparative pKa data for closely related dihydroisoxazole-5-carboxylic acids are not publicly available, this predicted value places the compound in a range where it will be predominantly ionized at physiological pH (7.4), facilitating salt formation and aqueous solubility for in vivo formulations.

Ionization state Solubility Salt formation

Steric and Conformational Differentiation: 3-Methylcyclohexyl vs. Unsubstituted Cyclohexyl Substituent

The 3-methyl substituent on the cyclohexyl ring introduces a defined steric perturbation and influences the conformational equilibrium of the cyclohexane chair. In dihydroisoxazole-based transglutaminase 2 (TG2) inhibitors, subtle modifications to the cyclohexyl substituent pattern have been shown to alter isoform selectivity and potency profiles by modulating hydrophobic pocket occupancy [1]. Although direct head-to-head TG2 inhibition data for this specific CAS are not yet published, class-level SAR indicates that methyl substitution at the 3-position vs. the 4-position or unsubstituted cyclohexyl can shift inhibitor selectivity among TG isoforms [1].

Steric bulk Conformational restriction Target selectivity

Molecular Weight and Heavy Atom Count Differentiation vs. Aromatic Isoxazole Analogs

The target compound has a molecular weight of 211.26 g/mol , slightly higher than the aromatic 3-cyclohexylisoxazole-5-carboxylic acid (195.22 g/mol ) due to the additional two hydrogen atoms in the dihydro ring and the methyl substituent. This modest increase in molecular weight is accompanied by a higher fraction of sp³-hybridized carbons (Fsp³), which has been positively correlated with clinical success rates in drug discovery [1].

Fragment-likeness Lead-likeness Molecular complexity

Optimal Procurement Scenarios for 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid


Fragment-Based Lead Generation Requiring Balanced LogP (2.0–2.5) and Moderate TPSA (<60 Ų)

The compound's LogP of 2.04 and TPSA of 58.89 Ų place it within the fragment-like property space (MW <250, LogP <3, TPSA <60) while providing a carboxylic acid anchoring point for structure-based design. Procurement of this specific CAS ensures the 3-methylcyclohexyl-dihydroisoxazole scaffold is available for fragment soaking, SPR screening, or NMR-based binding experiments where lipophilicity-driven nonspecific binding must be minimized.

Structure-Activity Relationship (SAR) Exploration of Cyclohexyl Substitution Patterns on Dihydroisoxazole Inhibitors

For programs targeting enzymes where dihydroisoxazole-based inhibitors have demonstrated activity (e.g., transglutaminase 2 [1]), the 3-methylcyclohexyl substituent offers a steric profile distinct from the 4-methyl, 2-methyl, or unsubstituted cyclohexyl analogs. Direct procurement of this CAS enables systematic SAR exploration and selectivity profiling without confounding effects from regioisomeric mixtures.

Medicinal Chemistry Optimization of CNS-Penetrant Leads

The reduced TPSA (58.89 Ų) relative to aromatic isoxazole analogs (63.3 Ų) and the moderate LogP (2.04) favor passive blood-brain barrier penetration according to established CNS MPO scoring paradigms. This compound is suitable as a core scaffold for CNS drug discovery programs where both permeability and metabolic stability are required.

Parallel Library Synthesis Using Carboxylic Acid Handle

The carboxylic acid moiety (pKa ~2.85 ) provides a robust handle for amide coupling, esterification, or reduction chemistry. The 95% purity grade offered by commercial suppliers is adequate for direct use in parallel synthesis workflows without additional purification, reducing lead time in hit-to-lead expansion campaigns.

Quote Request

Request a Quote for 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.